

An In-depth Technical Guide to 2-Bromo-5-iodoanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-iodoanisole**

Cat. No.: **B1280884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Bromo-5-iodoanisole** is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique substitution pattern, featuring both a bromine and an iodine atom, offers differential reactivity that can be exploited for selective functionalization. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Bromo-5-iodoanisole**, including detailed experimental protocols and visual diagrams to support its application in research and development.

Core Chemical Properties

The fundamental physical and chemical properties of **2-Bromo-5-iodoanisole** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	755027-18-0	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BrIO	[1] [2]
Molecular Weight	312.93 g/mol	[1] [2]
Alternate Names	2-Bromo-5-iodophenyl methyl ether	[1]
Boiling Point	293.7 °C at 760 mmHg	[4]
Density	2.062 g/cm ³	[4]
Flash Point	131.4 °C	[4]
Physical Form	Faint yellow crystalline solid	[5]

Synthesis of 2-Bromo-5-iodoanisole

A common and high-yielding synthetic route to **2-Bromo-5-iodoanisole** involves a Sandmeyer-type reaction starting from 4-Bromo-3-methoxyaniline.[\[3\]](#)[\[6\]](#)

Experimental Protocol: Synthesis via Diazotization-Iodination

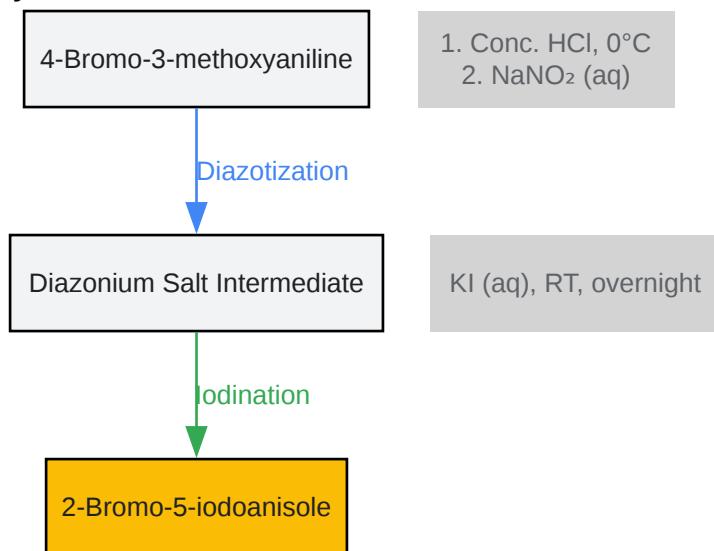
This protocol describes the conversion of 4-Bromo-3-methoxyaniline to **2-Bromo-5-iodoanisole**.[\[3\]](#)

Materials:

- 4-Bromo-3-methoxyaniline
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Ethyl acetate

- 10% Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Water

Procedure:


- Dissolve 4-Bromo-3-methoxyaniline (1.0 eq) in concentrated hydrochloric acid at 0 °C in a reaction vessel.
- Slowly add an aqueous solution of sodium nitrite (1.3 eq) to the mixture while maintaining the temperature at 0 °C.
- Stir the reaction for 1 hour at 0 °C to ensure complete formation of the diazonium salt.
- To the diazonium salt solution, add an aqueous solution of potassium iodide (3.0 eq).
- Allow the reaction mixture to gradually warm to room temperature and stir overnight.
- After the reaction is complete, extract the product into ethyl acetate.
- Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution to remove unreacted iodine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **2-bromo-5-iodoanisole**.[\[3\]](#)

Expected Yield: Approximately 94%.[\[3\]](#)

Characterization:

- Mass Spectrometry (ESI): m/e 332 ($\text{M} + 20$)[\[3\]](#)
- ^1H NMR (300 MHz, DMSO-d6): δ 7.39 (d, $J = 1.87$ Hz, 1H), 7.34 (d, $J = 8.11$ Hz, 1H), 7.24 (dd, $J = 8.11, 1.87$ Hz, 1H), 3.86 (s, 3H).[\[3\]](#)[\[4\]](#)

Synthesis Workflow of 2-Bromo-5-iodoanisole

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromo-5-iodoanisole** from 4-Bromo-3-methoxyaniline.

Reactivity and Applications in Drug Development

Halogenated aromatic compounds are fundamental building blocks in modern medicinal chemistry. The presence of both bromine and iodine on the anisole ring gives **2-Bromo-5-iodoanisole** distinct points of reactivity, making it a highly versatile intermediate for constructing complex drug candidates.^{[7][8]}

The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.^{[9][10]} This difference in bond dissociation energy allows for highly selective chemical transformations, primarily through metal-catalyzed cross-coupling reactions.

Key Reactions:

- Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
- Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
- Heck Coupling: Formation of C-C bonds with alkenes.

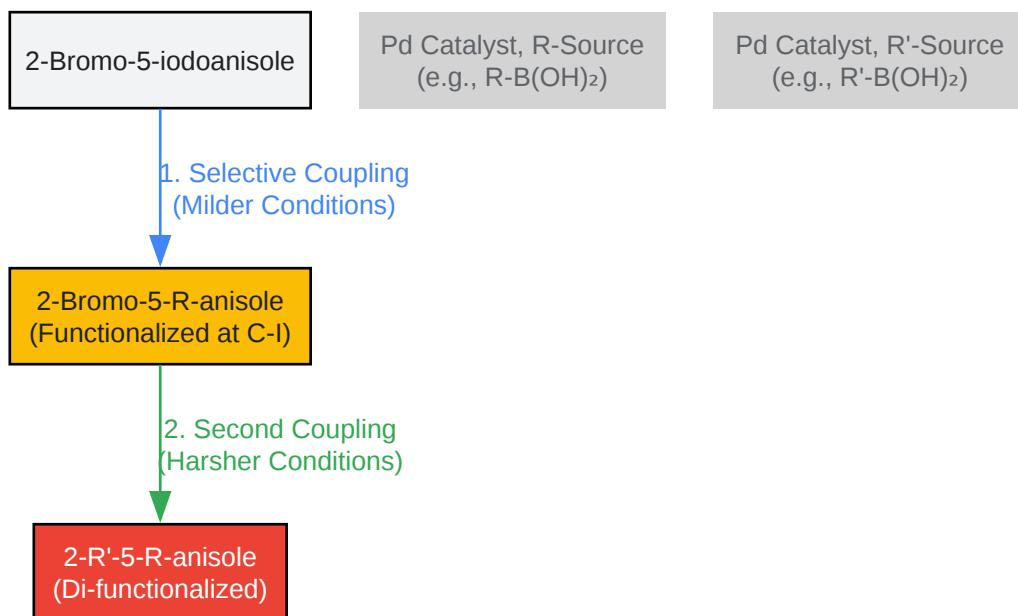
- Buchwald-Hartwig Amination: Formation of C-N bonds.

Due to the higher reactivity of the C-I bond, cross-coupling reactions can be performed selectively at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent functionalization.^[9] This sequential, regioselective approach is invaluable in drug discovery for exploring structure-activity relationships (SAR) by allowing the precise and systematic introduction of different molecular fragments.^[8]

Generalized Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a general methodology for the selective coupling of a terminal alkyne at the C-I bond of a dihalogenated aromatic compound, which can be adapted for **2-Bromo-5-iodoanisole**.

Materials:


- **2-Bromo-5-iodoanisole** (1.0 eq)
- Terminal alkyne (1.1-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Copper(I) iodide (CuI , 5-10 mol%)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous, degassed solvent (e.g., THF or DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and **2-Bromo-5-iodoanisole**.
- Add the anhydrous, degassed solvent, followed by the amine base.

- Add the terminal alkyne to the mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using TLC or GC-MS.
- Upon completion, cool the mixture, dilute it with a suitable solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst.
- Wash the filtrate with water or brine, dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-5-alkynyl-anisole derivative.

Selective Cross-Coupling Reactivity

[Click to download full resolution via product page](#)

Caption: Sequential functionalization enabled by differential C-I vs. C-Br reactivity.

Safety and Handling

2-Bromo-5-iodoanisole is classified as harmful and an irritant.[11]

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is also considered harmful by inhalation, in contact with skin, and if swallowed.[12]
- Precautionary Measures: Use only in a well-ventilated area or a chemical fume hood.[11][12] Wear protective gloves, clothing, eye protection, and face protection.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
- Storage: Store in a cool, dry, and dark place in a tightly closed vessel to maintain stability.[5] Keep away from heat, flames, and sparks. Avoid contact with oxidizing agents.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-bromo-5-iodoanisole - Amerigo Scientific [amerigoscientific.com]
- 3. 2-BROMO-5-IODOANISOLE | 755027-18-0 [chemicalbook.com]
- 4. 2-Bromo-5-iodoanisole, CAS No. 755027-18-0 - iChemical [ichemical.com]
- 5. nbino.com [nbino.com]
- 6. 2-BROMO-5-IODOANISOLE synthesis - chemicalbook [chemicalbook.com]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 791642-68-7 Cas No. | 5-Bromo-2-iodoanisole | Apollo [store.apolloscientific.co.uk]
- 12. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsoc [chemsoc.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-iodoanisole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280884#2-bromo-5-iodoanisole-chemical-properties\]](https://www.benchchem.com/product/b1280884#2-bromo-5-iodoanisole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com